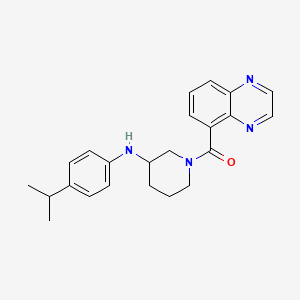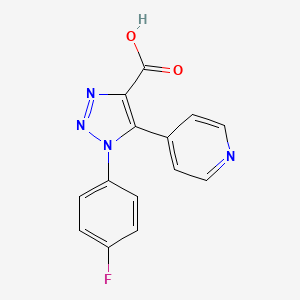
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine (IQNP) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine-based derivative that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves its ability to inhibit specific enzymes and receptors in the central nervous system. The compound acts as a potent inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antagonistic activity against specific receptors, including the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. The compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antioxidant activity, reducing oxidative stress in the brain. Additionally, the compound has been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has several advantages as a research tool. The compound exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders. However, the synthesis method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is complex and requires expertise in organic chemistry, limiting its availability for researchers.
Zukünftige Richtungen
There are several future directions for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine research. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. Additionally, the compound's potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is a novel compound that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine and to investigate the compound's potential side effects and toxicity. The development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenyl magnesium bromide with 5-bromoquinoxaline, followed by the addition of piperidine and carbonyl chloride. The resulting compound is then purified using column chromatography, yielding pure N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Eigenschaften
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinoxalin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-8-10-18(11-9-17)26-19-5-4-14-27(15-19)23(28)20-6-3-7-21-22(20)25-13-12-24-21/h3,6-13,16,19,26H,4-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRWRXUEOAMZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)

![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)